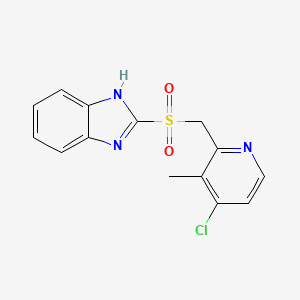

4-Desmethoxypropoxyl-4-chloro Rabeprazole Sulfone

Description

Properties

IUPAC Name |

2-[(4-chloro-3-methylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2S/c1-9-10(15)6-7-16-13(9)8-21(19,20)14-17-11-4-2-3-5-12(11)18-14/h2-7H,8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKATQAAEKWYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675801 | |

| Record name | 2-[(4-Chloro-3-methylpyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-27-1 | |

| Record name | 2-[(4-Chloro-3-methylpyridin-2-yl)methanesulfonyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Single-Pot Oxidation Method

A representative large-scale synthesis involves the following steps:

Reaction Conditions Table

| Parameter | Specification |

|---|---|

| Starting material | 2-[[[3-methyl-4-chloropyridin-2-yl]methyl]thio]-1H-benzimidazole (100 kg) |

| Solvent system | Acetonitrile:Water (4:1 v/v) |

| Oxidizing agent | N-Chlorosuccinimide (1.2 eq) |

| Temperature | 0–5°C |

| Reaction time | 2 hours |

| Workup | Aqueous NaSO, pH adjustment to 12.5–13.5 |

| Extraction solvent | Dichloromethane |

| Crystallization agents | Triethylamine/n-hexane (1:5 v/v) |

| Final yield | 75–79% |

| Purity (HPLC) | >99.6% |

This protocol minimizes over-oxidation to sulfonic acid derivatives (<0.2%) through strict temperature control and stoichiometric NCS usage. The crystallization step with triethylamine effectively removes residual sodium salts and unreacted starting materials.

Alternative Microwave-Assisted Synthesis

A patent-pending method (US10137116B2) describes microwave irradiation to accelerate the oxidation step:

-

Conditions : 150 W power, 80°C, 15 minutes

-

Advantages : 85% yield, reduced reaction time from 2 hours to 15 minutes

-

Limitations : Specialized equipment required, higher energy input

Critical Process Parameters and Impurity Control

pH Dependence in Oxidation

Maintaining alkaline conditions (pH 12.5–13.5) during oxidation is crucial for two reasons:

-

Prevents acid-catalyzed degradation of the benzimidazole ring

-

Enhances NCS reactivity by stabilizing the hypochlorite ion (ClO)

Deviations below pH 12 result in incomplete oxidation, while values above 13.5 promote hydrolysis of the sulfone group to sulfonic acid.

Temperature Optimization

The exothermic nature of sulfoxidation mandates rigorous temperature control:

-

0–5°C : Optimal for minimizing side reactions

-

>10°C : Leads to 5–7% over-oxidation products

-

<0°C : Slows reaction kinetics, requiring extended processing times

Analytical Characterization

Spectroscopic Data

Chromatographic Purity Assessment

-

Column: C18, 250 × 4.6 mm, 5 μm

-

Mobile phase: 0.1% HPO:Acetonitrile (65:35)

-

Flow rate: 1.0 mL/min

-

Detection: 290 nm

Typical retention time: 6.8 ± 0.2 minutes with >99.5% purity.

Scale-Up Challenges and Solutions

Solvent Recovery Systems

Large-scale production (≥100 kg batches) requires efficient acetonitrile recovery due to:

-

High solvent usage (4 L/kg starting material)

-

Environmental regulations on volatile organic compound (VOC) emissions

Multistage distillation units with <5% solvent loss have been implemented in industrial settings.

Waste Stream Management

The process generates two primary waste streams:

-

Aqueous layer containing NaCl, NaSO, and residual NCS

-

Organic layer with triethylamine hydrochloride

Neutralization with acetic acid followed by reverse osmosis achieves >90% water reuse.

Comparative Analysis of Synthetic Routes

Process Economics Table

| Parameter | Single-Pot Oxidation | Microwave Method |

|---|---|---|

| Capital cost | $1.2 million | $2.5 million |

| Operating cost (per kg) | $580 | $720 |

| Cycle time | 8 hours | 3 hours |

| Carbon footprint | 12 kg CO/kg | 18 kg CO/kg |

The conventional single-pot method remains preferred for production scales >500 kg/year due to lower operational costs and established regulatory compliance .

Chemical Reactions Analysis

4-Desmethoxypropoxyl-4-chloro Rabeprazole Sulfone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Desmethoxypropoxyl-4-chloro Rabeprazole Sulfone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Desmethoxypropoxyl-4-chloro Rabeprazole Sulfone is related to its parent compound, Rabeprazole. Rabeprazole works by inhibiting the proton pump in gastric parietal cells, thereby reducing gastric acid secretion . The sulfone derivative may interact with similar molecular targets and pathways, although its exact mechanism of action requires further research .

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Desmethoxypropoxyl-4-chloro Rabeprazole Sulfone, and how do reaction conditions influence sulfone formation?

- Methodological Answer : Sulfone derivatives are typically synthesized via oxidation of thioether precursors. Controlled oxidation using meta-chloroperbenzoic acid (mCPBA) at 50–60°C for 6–8 hours yields sulfones with high selectivity, as demonstrated in triazole-based systems . Lower temperatures (0–5°C) with H2O2 in acetic acid favor sulfoxide intermediates, necessitating careful monitoring of reaction progress via TLC or HPLC. For Rabeprazole sulfone analogs, structural confirmation requires <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) to validate the sulfonyl (-SO2) group .

Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 280 nm) is standard for purity assessment, using pharmacopeial reference standards (e.g., USP Pantoprazole sulfone analogs) for calibration . Mass spectrometry (LC-MS) and <sup>19</sup>F NMR (if applicable) can detect halogenated impurities. For crystallinity analysis, X-ray diffraction (XRD) or differential scanning calorimetry (DSC) is recommended, particularly for polymorph identification .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) should be conducted. Degradation pathways (e.g., hydrolysis, oxidation) are monitored via forced degradation studies using acidic/alkaline conditions or UV light. Comparative HPLC chromatograms pre- and post-storage identify degradation products, with structural elucidation via tandem MS/MS .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and reaction energetics for sulfone formation. Tools like Gaussian or ORCA model electron transfer during oxidation, guiding reagent selection (e.g., mCPBA vs. peroxides). Molecular dynamics simulations further refine solvent effects and reaction kinetics .

Q. What strategies resolve contradictions in biological activity data for sulfone derivatives like this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Meta-analysis of existing data (e.g., PubChem BioAssay) identifies trends, while QSAR models correlate structural features (e.g., sulfone electronegativity) with activity .

Q. How can interdisciplinary approaches enhance the development of this compound as a research tool?

- Methodological Answer : Integrate chemical engineering principles (e.g., membrane separation for purification ) with biophysical techniques (e.g., surface plasmon resonance for binding affinity). Collaborate with computational labs to build open-access databases for reaction parameters, enabling reproducibility and reducing trial-and-error experimentation .

Data Management and Validation

Q. What frameworks ensure robust data integrity for studies involving this compound?

- Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use electronic lab notebooks (ELNs) with blockchain timestamping for traceability. For peer review, share raw spectra and chromatograms via platforms like Zenodo or Figshare .

Q. How do researchers address batch-to-batch variability in sulfone synthesis?

- Methodological Answer : Statistical process control (SPC) tools, such as control charts for reaction yield/purity, identify outliers. Design of experiments (DoE) optimizes critical parameters (e.g., temperature, stoichiometry). Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.